2,4-Difluoro-5-(trifluoromethyl)pyrimidine
Description
Significance and Context within Fluorinated Heterocyclic Chemistry
Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. researchgate.net The strategic incorporation of fluorine into a heterocyclic framework can dramatically alter a molecule's physicochemical properties. researchgate.net These changes include modifications to lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.netnih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine, underscoring the impact of this element in drug discovery. nih.gov
Within this broad class, fluorinated pyrimidines represent a particularly vital family of molecules. nih.govalfa-chemistry.com The pyrimidine (B1678525) ring itself is a privileged scaffold found in the nucleobases of DNA and RNA. growingscience.com When fluorinated, this motif becomes a powerful building block for creating new chemical entities with enhanced biological activity. nih.gov 2,4-Difluoro-5-(trifluoromethyl)pyrimidine is a prime example of a highly fluorinated pyrimidine, designed to leverage the unique attributes of fluorine to their full potential. Its structure makes it a valuable intermediate and a subject of study for understanding the complex interplay of multiple fluorine substituents on a heterocyclic ring. researchgate.netalfa-chemistry.com
Overview of Pyrimidine Scaffold Utility in Organic Synthesis
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. orientjchem.org This structural unit is fundamental to life, forming the basis for uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids. growingscience.comgsconlinepress.com Beyond its biological role, the pyrimidine scaffold is a versatile platform in organic synthesis and medicinal chemistry. growingscience.comresearchgate.net
The presence of the nitrogen atoms makes the pyrimidine ring electron-deficient, influencing its reactivity and providing sites for hydrogen bonding, which is crucial for molecular recognition processes. Chemists have developed numerous synthetic methods to create a vast library of substituted pyrimidines. researchgate.net These derivatives have been shown to possess a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. orientjchem.orgresearchgate.net The adaptability of the pyrimidine core allows for the precise placement of various functional groups, enabling chemists to fine-tune the molecule's properties for specific applications, making it an attractive starting point for drug discovery and the development of functional materials. gsconlinepress.comresearchgate.net
Unique Electronic and Steric Properties Conferred by Fluorine and Trifluoromethyl Substituents
The substitution of hydrogen with fluorine atoms and a trifluoromethyl (-CF3) group on the pyrimidine ring endows this compound with a distinct set of properties.
Electronic Effects: Fluorine is the most electronegative element, and its presence profoundly influences the electronic distribution within a molecule. nih.gov The two fluorine atoms at the C2 and C4 positions, along with the powerful electron-withdrawing trifluoromethyl group at the C5 position, create a highly electron-deficient (electrophilic) pyrimidine ring. mdpi.comnih.gov The strong inductive effect of these substituents pulls electron density away from the ring system. nih.govacs.org This deactivation of the ring not only affects its reactivity in chemical transformations but is also a well-established strategy for increasing a molecule's metabolic stability by making it less susceptible to oxidative metabolism. mdpi.com
Steric Properties: The trifluoromethyl group is significantly bulkier than a hydrogen or even a methyl group and is often considered to have a steric demand similar to an ethyl or isopropyl group. mdpi.comdocumentsdelivered.com This steric hindrance can influence the molecule's conformation and how it interacts with other molecules, such as enzymes or receptors. The fluorine atoms, while the smallest of the halogens, are larger than hydrogen and can also play a role in defining the molecule's shape and accessibility for intermolecular interactions. nih.govbeilstein-journals.org This combination of steric bulk and electronic withdrawal makes the trifluoromethyl group a unique substituent in molecular design. mdpi.com
Below is a data table summarizing the key properties of these substituents:
| Substituent | Property | Impact on the Pyrimidine Ring |
| Fluorine (F) | High Electronegativity | Inductively withdraws electron density, increasing electrophilicity. nih.gov |
| Small van der Waals Radius (1.47 Å) | Can mimic hydrogen (1.20 Å) in some steric contexts but provides a block to metabolic sites. nih.govbeilstein-journals.org | |
| Strong Carbon-Fluorine (C-F) Bond | Enhances metabolic stability. mdpi.com | |
| Trifluoromethyl (-CF3) | Strong Electron-Withdrawing Nature | Significantly increases the electron-deficiency of the aromatic ring. mdpi.com |
| Increased Lipophilicity (Hansch π = +0.88) | Can improve membrane permeability and transport in biological systems. nih.govmdpi.com | |
| Steric Bulk | Influences molecular conformation and receptor binding. documentsdelivered.com |
Properties
IUPAC Name |
2,4-difluoro-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF5N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYCPKOAGWDZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265376 | |
| Record name | 2,4-Difluoro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153600-17-0 | |
| Record name | 2,4-Difluoro-5-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153600-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,4 Difluoro 5 Trifluoromethyl Pyrimidine and Its Analogues
De Novo Synthetic Routes
De novo synthesis offers a powerful approach to construct the target molecule from fundamental starting materials, allowing for precise control over substituent placement. These routes typically involve the formation of the pyrimidine (B1678525) ring as a key step, with the trifluoromethyl group being introduced either before or after cyclization.
Multi-Step Synthesis from Halogenated Pyrimidine Intermediates
A prominent and industrially relevant pathway to 2,4-difluoro-5-(trifluoromethyl)pyrimidine begins with the trifluoromethylation of a readily available pyrimidine precursor, followed by conversion of other functional groups to the desired fluorine atoms. A key intermediate in this sequence is 5-(trifluoromethyl)uracil.
The synthesis commences with the trifluoromethylation of uracil (B121893). nih.gov This is followed by a chlorination step to convert the hydroxyl groups of the uracil ring into more reactive chloro groups, yielding 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786). nih.gov This dichloro intermediate is then subjected to a halogen exchange reaction to afford the final product, this compound. This multi-step process, starting from uracil and proceeding through halogenated intermediates, provides a reliable route to the target compound. A review of the synthesis of the related compound 2,3-dichloro-5-trifluoromethyl pyridine (B92270) highlights similar strategies involving the conversion of trichloromethyl groups to trifluoromethyl groups using reagents like anhydrous hydrogen fluoride (B91410). alfa-chemical.com
Direct Trifluoromethylation Strategies
Direct trifluoromethylation methods aim to introduce the CF₃ group directly onto a pyrimidine ring. These reactions are of significant interest due to their potential for atom economy and simplification of synthetic sequences.
A variety of reagents have been developed for the introduction of the trifluoromethyl group. Among these, trifluoromethyl iodide (CF₃I) and sodium trifluoromethanesulfinate (NaSO₂CF₃, also known as the Langlois reagent) are notable.
The use of gaseous CF₃I has been described for the synthesis of 5-(trifluoromethyl)uracil, a precursor to the target molecule. google.com However, this process is noted to have disadvantages related to the handling of a toxic and expensive gaseous reagent and the requirement for environmentally less favorable solvents like dimethyl sulfoxide (B87167) (DMSO). orgsyn.org Radical trifluoromethylation using CF₃I is a widely used method in direct trifluoromethylation, and various protocols have been developed to generate the trifluoromethyl radical from CF₃I under milder conditions. google.com
A more recent and sustainable approach utilizes sodium trifluoromethanesulfinate. In a key development, a method for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine was established starting from the trifluoromethylation of uracil using the Langlois reagent in the presence of an organic peroxide, such as tert-butyl hydroperoxide (TBHP), in water. nih.gov This reaction can be catalyzed by a transition metal, for instance, ferrous sulfate (B86663) (FeSO₄). nih.gov This method is advantageous due to the use of a stable, solid trifluoromethylating agent and an environmentally benign solvent.
| Starting Material | Reagents | Solvent | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Uracil | CF₃I (gas) | DMSO | 5-(Trifluoromethyl)uracil | Difficult handling of toxic, gaseous reagent. | google.comorgsyn.org |
| Uracil | Sodium Trifluoromethanesulfinate (Langlois Reagent), tert-Butyl Hydroperoxide, FeSO₄ (optional) | Water | 5-(Trifluoromethyl)uracil | Uses a stable, solid reagent in an environmentally friendly solvent. | nih.gov |
The regioselective introduction of a trifluoromethyl group onto a pyrimidine ring is a significant challenge. The electronic nature of the substituents already present on the ring directs the position of the incoming trifluoromethyl group. In the case of uracil, the 5-position is activated towards electrophilic attack, facilitating the introduction of the CF₃ group at this site.
For pre-functionalized pyrimidines, such as 2,4-difluoropyrimidine (B1295326), direct C-H trifluoromethylation would be an ideal synthetic step. While general methods for the direct C-H trifluoromethylation of heterocycles are being actively developed, often employing photoredox catalysis or other activation strategies, specific examples for the regioselective trifluoromethylation of 2,4-difluoropyrimidine at the 5-position are not yet prominently documented in the reviewed literature. researchgate.netresearchgate.net The development of such a method would represent a significant advancement, providing a more direct route to the target compound.
Halogenation and Halogen Exchange Reactions
Halogenation and subsequent halogen exchange are fundamental transformations in the synthesis of fluorinated heterocycles. These reactions are crucial for converting more readily available chlorinated pyrimidines into their fluorinated counterparts.
The conversion of 2,4-dichloro-5-(trifluoromethyl)pyrimidine to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group facilitates the displacement of the chloro substituents by fluoride ions.
| Starting Material | Reagents | Reaction Type | Product | Key Features | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Potassium Fluoride (KF) or Cesium Fluoride (CsF) | Nucleophilic Aromatic Substitution (SNAr) | This compound | Key final step in the multi-step synthesis. | nih.govchemrxiv.org |
Chlorination Precursors and Conversion Strategies (e.g., 2,4-Dichloro-5-(trifluoromethyl)pyrimidine)
The synthesis of this compound typically proceeds through a more reactive chlorinated intermediate, namely 2,4-dichloro-5-(trifluoromethyl)pyrimidine. google.comsigmaaldrich.comnih.gov This dichloro-derivative is a crucial precursor, offering a versatile platform for subsequent nucleophilic substitution reactions.
A common and effective method for synthesizing 2,4-dichloro-5-(trifluoromethyl)pyrimidine begins with the trifluoromethylation of commercially available uracil. google.com This initial step can be achieved using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na), often called the Langlois reagent, in the presence of an organic peroxide such as tert-butyl hydroperoxide (TBHP). google.com The resulting 5-trifluoromethyluracil is then subjected to chlorination.
The conversion of 5-trifluoromethyluracil to 2,4-dichloro-5-(trifluoromethyl)pyrimidine is typically accomplished using a strong chlorinating agent like phosphoryl chloride (POCl₃). google.com The reaction may be performed in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the transformation. google.com This process converts the hydroxyl groups of the uracil tautomer into more reactive chloro groups.
Table 1: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
| Step | Starting Material | Reagent(s) | Product | Key Findings |
|---|---|---|---|---|
| Trifluoromethylation | Uracil | CF₃SO₂Na, TBHP, H₂O | 5-Trifluoromethyluracil | The reaction is conducted in water, and a transition metal catalyst like FeSO₄ can optionally be used. google.com |
| Chlorination | 5-Trifluoromethyluracil | POCl₃, DIPEA | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | This step can be performed with or without the isolation of the 5-trifluoromethyluracil intermediate. google.com |
Once the 2,4-dichloro-5-(trifluoromethyl)pyrimidine precursor is obtained, it is converted to the target this compound via a halogen exchange (Halex) reaction. This nucleophilic fluorination involves treating the dichloro-pyrimidine with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling point polar aprotic solvent. The greater reactivity of the chlorine atoms compared to fluorine makes this a thermodynamically favorable process, yielding the desired difluoro product.
Catalytic Synthetic Approaches
Catalytic methods provide powerful tools for the precise and efficient derivatization of the this compound core. These approaches enable the formation of new carbon-carbon and carbon-heteroatom bonds, which are essential for building molecular complexity.
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. nih.gov While the C-F bonds in this compound are generally robust, the chlorine atoms in its precursor, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, are excellent leaving groups for these transformations. chemicalbook.com Sequential cross-coupling reactions can be performed, leveraging the differential reactivity of the chloro groups at the C2 and C4 positions, followed by fluorination to install the fluoro groups if needed. Alternatively, direct coupling with the difluoro-scaffold can occur via C-H activation or under forcing conditions that activate a C-F bond.
Suzuki-Miyaura Coupling: This reaction pairs the pyrimidine halide with an organoboron reagent (boronic acid or ester) to form a biaryl or related structure. nih.govlookchem.com It is widely used due to the stability and low toxicity of the boron reagents. nih.gov For instance, the Suzuki coupling of 2,4-dichloro-5-fluoropyrimidine (B19854) with (4-fluorophenyl)boronic acid has been demonstrated using a palladium(II) acetate (B1210297) catalyst. chemicalbook.com This highlights the feasibility of selectively coupling at the chloro-positions.
Heck Reaction: The Heck reaction couples the pyrimidine halide with an alkene to introduce a vinyl substituent. organic-chemistry.orglibretexts.orgyoutube.com This reaction typically involves a palladium catalyst, a base, and phosphine (B1218219) ligands. organic-chemistry.org The reaction offers excellent stereoselectivity, usually favoring the trans isomer. organic-chemistry.org Its application to the 2,4-dihalo-5-(trifluoromethyl)pyrimidine scaffold allows for the synthesis of vinyl-substituted pyrimidines, which are versatile intermediates for further transformations.
Sonogashira Coupling: This reaction forms a C-C bond between the pyrimidine halide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.gov The Sonogashira coupling is highly valuable for introducing alkynyl moieties, which are important in pharmaceuticals and organic materials. wikipedia.org The reaction proceeds under mild conditions and can be applied to complex molecules. wikipedia.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Moiety |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂, Pd(PPh₃)₄ | Aryl, Heteroaryl, Vinyl |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Vinyl |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Alkynyl |
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials. researchgate.netnih.gov For this compound, the C-6 position is the sole C-H bond on the ring, making it a prime target for regioselective derivatization. The strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group are expected to influence the reactivity of this C-H bond.
Transition metal-catalyzed C-H functionalization, particularly with palladium, is a leading approach. researchgate.net These reactions can be directed by either the substrate's intrinsic electronic properties or by using a directing group. For electron-deficient systems like the target pyrimidine, oxidative C-H activation pathways are often feasible. Research on the C-H functionalization of pyridines and diazines has shown that various groups can be installed. nih.govacs.org For example, methods for the direct arylation, alkenylation, and amination of pyrimidine rings have been developed, providing routes to complex derivatives that would be difficult to access through traditional methods. researchgate.netnih.gov A palladium-catalyzed reaction between indole (B1671886) heterocycles and fluorinated diazoalkanes showcases a method for creating gem-difluoro olefins through C-H functionalization followed by β-fluoride elimination. d-nb.infonih.gov
Beyond palladium, other transition metals play a significant role in the synthesis and functionalization of fluorinated heterocycles. nih.govnih.gov Copper, nickel, and rhodium catalysts offer alternative and sometimes complementary reactivity.
Copper-Catalyzed Reactions: Copper catalysts are widely used for various transformations, including trifluoromethylation and C-N and C-O bond formation. nih.govnih.gov For instance, copper-catalyzed fluorination of C-H bonds using a fluoride source like AgF has been demonstrated for heteroaromatic compounds. nih.gov
Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. researchgate.net They can mediate Suzuki-Miyaura and other C-C bond-forming reactions, often with unique reactivity and selectivity profiles.
Other Metals: Rhodium and iridium are often employed in C-H activation/functionalization reactions, while silver can be used to facilitate fluorination processes. nih.govnih.gov The choice of metal is crucial and can direct the reaction towards a specific desired outcome. rsc.org
Modern Synthetic Enhancements
To meet the demands of modern chemistry for efficiency, speed, and sustainability, novel technologies are being integrated into synthetic workflows.
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. orientjchem.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity compared to conventional heating methods. nih.govnih.gov
This technology is particularly effective for the synthesis of fused heterocyclic systems, where cyclization reactions can be sluggish. orientjchem.org Starting from this compound, various fused pyrimidines can be constructed. For example, a reaction with a binucleophile could lead to the formation of pyrazolo[1,5-a]pyrimidines, thieno[2,3-d]pyrimidines, or triazolo[1,5-a]pyrimidines. nih.govresearchgate.net A study on the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives demonstrated the efficiency of microwave-assisted Suzuki-Miyaura coupling. nih.govrsc.org The use of microwave irradiation can overcome activation barriers, drive reactions to completion, and enable the rapid generation of compound libraries for screening purposes.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Pyrimidines
| Reaction Type | Conventional Method | Microwave Method | Advantage of Microwave |
|---|---|---|---|
| Hantzsch Condensation | Hours of heating nih.gov | 30 minutes nih.gov | Drastically reduced reaction time, often higher yield. nih.gov |
| Thiazolo[3,2-a]pyrimidine Synthesis | N/A | 35-56 minutes nih.gov | Enables rapid synthesis at room temperature. nih.gov |
| Suzuki-Miyaura Coupling | Long reaction times nih.govrsc.org | Significantly shorter times nih.govrsc.org | Avoids by-product formation and improves efficiency. nih.govrsc.org |
Continuous Flow Processes for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, including complex fluorinated molecules. rsc.org This approach offers significant advantages over traditional batch processing, particularly for scalable production. Benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, precise control over reaction parameters, and the potential for process automation and integration of in-line analysis. durham.ac.ukd-nb.info
While specific literature detailing the continuous flow synthesis of this compound is not extensively published, the principles and technologies are well-established for related fluorinated compounds. For instance, flow microreactors have been successfully used for various fluorination reactions, demonstrating the safe application of otherwise hazardous reagents like diethylaminosulfur trifluoride (DAST) and Selectfluor®. durham.ac.uk These systems allow for reactions to be performed at elevated temperatures and pressures, often leading to significantly reduced reaction times and increased yields compared to batch methods. d-nb.inforesearchgate.net
A conceptual continuous flow process for producing a fluorinated pyrimidine analogue could involve the following key stages:
Reagent Pumping: Solutions of the pyrimidine precursor and the fluorinating agent are precisely pumped from separate reservoirs.
Mixing: The streams converge at a T-mixer, ensuring rapid and efficient mixing.
Reaction: The mixture flows through a heated coil or a packed-bed reactor where the reaction occurs. The residence time is carefully controlled by adjusting the flow rate and reactor volume. durham.ac.uk
In-line Quenching and Work-up: The product stream can be immediately mixed with a quenching agent and passed through immobilized scavengers to remove byproducts and unreacted reagents. durham.ac.uk
Purification: Integrated purification modules, such as liquid-liquid separators or continuous chromatography, can yield the final product in high purity. nih.gov
This methodology has been applied to the synthesis of various anticancer drugs and essential building blocks, demonstrating its potential for producing kilograms of material efficiently and safely. d-nb.infonih.gov The application of such a system to the synthesis of this compound would likely involve the fluorination of a precursor like 2,4-dihydroxy-5-(trifluoromethyl)pyrimidine, leveraging the enhanced safety and control of flow chemistry to handle potent fluorinating agents.
| Parameter | Batch Processing | Continuous Flow Processing |
| Scalability | Often requires re-optimization of reaction conditions. | Linear scalability by extending operational time. |
| Safety | Large volumes of hazardous materials present at one time. | Small reaction volumes minimize risk. durham.ac.uk |
| Heat Transfer | Inefficient, potential for thermal runaways. | Excellent, due to high surface-area-to-volume ratio. |
| Reaction Time | Can be hours or days. | Often reduced to minutes. nih.gov |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Precise control over all reaction parameters. durham.ac.uk |
| Byproduct Formation | Often higher due to poor control. | Minimized, leading to higher purity products. |
This table compares the general characteristics of batch versus continuous flow processing for the synthesis of specialty chemicals.
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of this compound and its analogues, these considerations are paramount, focusing on the use of safer solvents, minimizing waste, and maximizing reaction efficiency. nih.gov
Application of Environmentally Benign Solvents and Reagents
The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. researchgate.net Traditional solvents like N,N-Dimethylformamide (DMF) and various chlorinated hydrocarbons are effective but pose significant health and environmental hazards. mdpi.com
Research into green solvents has identified several alternatives applicable to heterocyclic synthesis:
Water: An ideal green solvent, though its use can be limited by the poor solubility of many organic reagents. researchgate.net
Supercritical Fluids: Supercritical CO2 is a non-toxic, non-flammable, and inexpensive alternative that can be used for both reactions and extractions.
Ionic Liquids: These salts with low melting points are non-volatile and can be designed for specific solubilities, though their toxicity and biodegradability must be carefully assessed. rasayanjournal.co.in
Bio-derived Solvents: Solvents like Cyrene™, derived from cellulose, have emerged as viable, biodegradable replacements for solvents such as DMF in various synthetic transformations, including amide bond formation. mdpi.com
In addition to solvents, the choice of reagents is crucial. The use of catalytic, rather than stoichiometric, quantities of reagents is a core principle of green chemistry. For fluorination, while reagents like Selectfluor® are effective, developing catalytic methods remains a key goal. Recent advances have shown that mechanochemical procedures using nanosized catalysts under solvent-free conditions can be used to synthesize trifluoromethyl-containing pyrimidine derivatives, drastically reducing solvent waste. researchgate.net
| Solvent | Key Hazards | Potential Green Alternative | Rationale |
| N,N-Dimethylformamide (DMF) | Reproductive toxicity, high boiling point. | Cyrene™ | Bio-derived, biodegradable, non-mutagenic. mdpi.com |
| Dichloromethane (DCM) | Suspected carcinogen, volatile. | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower environmental impact. |
| Acetonitrile | Flammable, toxic. | Water, Ionic Liquids | Reduces flammability and toxicity risks. rasayanjournal.co.inresearchgate.net |
This table outlines common hazardous solvents used in organic synthesis and their potential green alternatives.
Efficiency and Atom Economy in Reaction Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A reaction with 100% atom economy is one where all atoms from the starting materials are found in the final product, generating no waste. nih.gov
Addition reactions, such as the Diels-Alder reaction, are classic examples of highly atom-economical processes. nih.gov In contrast, substitution and elimination reactions often have poor atom economy due to the generation of stoichiometric byproducts. For example, many oxidation reactions that use high molecular weight reagents to remove just two hydrogen atoms are highly inefficient from an atom economy perspective. nih.gov
When designing a synthesis for this compound, maximizing atom economy is a key objective. This involves choosing reaction pathways that favor additions and cyclizations over substitutions where possible. For instance, a cyclocondensation reaction to form the pyrimidine ring from smaller, functionalized building blocks could be designed to have a higher atom economy than a multi-step process involving protecting groups and subsequent deprotection steps. nih.gov
Example Atom Economy Calculation:
Consider a hypothetical substitution reaction for fluorination: C4H2N2O2(CF3) + 2 F-Reagent → C4HFN2(CF3)F + 2 HO-Reagent
In this simplified example, the atoms from the "HO-Reagent" are waste products. The percentage atom economy is calculated as:
% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100 primescholars.com
A high percentage yield does not necessarily mean a reaction is "green." A reaction can produce a 95% yield of the desired product, but if it has a 40% atom economy, it still generates more waste than product by mass. Therefore, both yield and atom economy must be considered to assess the true efficiency of a synthetic route. primescholars.com
Chemical Transformations and Derivatization Strategies for 2,4 Difluoro 5 Trifluoromethyl Pyrimidine
Nucleophilic Substitution Reactions
The most prominent chemical feature of 2,4-difluoro-5-(trifluoromethyl)pyrimidine is the high reactivity of the C-2 and C-4 fluorine atoms toward nucleophilic aromatic substitution (SNAr). The pyrimidine (B1678525) ring's inherent electron deficiency is significantly enhanced by the trifluoromethyl group, making the C-F bonds at positions 2 and 4 highly susceptible to cleavage upon attack by a wide range of nucleophiles. mdpi.com
Reactivity at Fluorine-Bearing Positions with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)
The fluorine atoms at the C-2 and C-4 positions can be sequentially or selectively displaced by various nucleophiles. The general reactivity follows the established patterns for SNAr reactions on halogenated pyrimidines, where stronger nucleophiles or more forcing conditions can lead to disubstitution.
Amines: Primary and secondary amines readily displace the fluorine atoms to form the corresponding 2- or 4-aminopyrimidine (B60600) derivatives. These reactions are fundamental in the synthesis of bioactive molecules, as the resulting amino-pyrimidine core is a common pharmacophore. The reaction typically proceeds under mild conditions, often using a base to neutralize the hydrofluoric acid byproduct.
Thiols: Thiolates (RS⁻), generated from thiols and a base, are potent nucleophiles that react efficiently to yield 2- or 4-thioether-substituted pyrimidines. These thioether linkages can be further oxidized to sulfoxides or sulfones to modulate the electronic and steric properties of the molecule. Desulfurization of thiols for nucleophilic substitution is a well-established process. nih.gov
Alkoxides: Alkoxides and phenoxides (RO⁻) react to form the corresponding ether derivatives. These reactions are common in creating building blocks for agrochemicals and pharmaceuticals, where the ether linkage connects the pyrimidine core to other functionalities. nih.gov For instance, reactions with hydroxybenzaldehydes have been shown to be effective on similar perfluorinated heterocycles. wikipedia.org
Table 1: Examples of Nucleophilic Substitution on the Pyrimidine Core
| Nucleophile Type | Example Nucleophile | Resulting Functional Group |
|---|---|---|
| Amine | Morpholine | -N(CH₂)₄O |
| Thiol | Thiophenol | -SPh |
| Alkoxide | Sodium Methoxide | -OCH₃ |
| Hydroxide | Potassium Hydroxide | -OH (Pyrimidone) |
Regioselectivity and Stereoselectivity in Nucleophilic Attack
The regioselectivity of the first nucleophilic attack (C-2 vs. C-4) is a critical aspect of derivatizing this compound. In dihalopyrimidines, substitution generally occurs preferentially at the C-4 position. This preference is attributed to the greater ability of the para-nitrogen (N-1) to stabilize the negative charge of the Meisenheimer intermediate compared to the ortho-nitrogen (N-3).
However, the presence of the strongly electron-withdrawing CF₃ group at C-5 complicates this prediction. The CF₃ group will activate both the C-2 and C-4 positions towards attack. Quantum chemistry methods have been used to predict regioselectivity in similar 2,4-dichloropyrimidine (B19661) systems, showing that LUMO (Lowest Unoccupied Molecular Orbital) distributions are key to understanding the site of attack. ipoi.gov.ie For this compound, the C-4 position is generally considered the most electrophilic site and is typically substituted first by most nucleophiles under kinetic control. Selective substitution at C-2 can sometimes be achieved by using bulky nucleophiles or by modulating reaction conditions, though C-4 remains the more reactive site. Stereoselectivity is generally not a factor in these SNAr reactions unless a chiral nucleophile is used.
Carbon-Carbon Bond Forming Reactions
After initial modification via nucleophilic substitution, the resulting monosubstituted pyrimidine derivatives can be subjected to carbon-carbon bond-forming reactions, a strategy known as post-synthetic modification. acs.org This allows for the construction of complex molecular architectures.
Post-Synthetic Functionalization via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds on heterocyclic scaffolds. frontiersin.org A common strategy involves the selective substitution of the C-4 fluorine with a nucleophile (e.g., an amine), followed by a cross-coupling reaction at the more resilient C-2 position. While the C-F bond can participate directly in some coupling reactions, it is often more efficient to first convert the remaining fluorine to a more reactive halogen (Cl, Br, or I) or a triflate group.
Table 2: Common Cross-Coupling Reactions for Pyrimidine Functionalization
| Coupling Reaction | Reactants | Bond Formed |
|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | C-C (Aryl/Alkyl) |
| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) |
| Stille Coupling | Organostannane | C-C (Aryl/Alkyl/Vinyl) |
| Heck Coupling | Alkene | C-C (Vinyl) |
| Buchwald-Hartwig | Amine | C-N |
For example, a 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine derivative could undergo a Sonogashira coupling with a terminal alkyne to introduce an alkynyl substituent at the C-2 position, demonstrating the utility of this post-substitution functionalization approach. mdpi.com
Annulation and Fused Heterocyclic Ring System Formation
The 2,4-disubstituted nature of the pyrimidine core serves as an excellent template for annulation reactions to build fused heterocyclic systems, which are prevalent in many classes of bioactive compounds. tcichemicals.comresearchgate.net By choosing a difunctional nucleophile or by performing a sequence of reactions, new rings can be fused to the pyrimidine base.
A notable example is the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. nih.gov In a relevant synthesis, a thiazole-5-carboxamide (B1230067) was reacted with trifluoroacetic anhydride, leading to the formation of a pyrimidine ring fused to the thiazole. nih.gov This demonstrates a strategy where the 5-(trifluoromethyl)pyrimidine (B70122) unit is constructed onto an existing ring. Conversely, one can start with this compound and use a nucleophile containing a second reactive group that can cyclize onto the pyrimidine ring or an adjacent substituent, leading to fused systems like pyrido[2,3-d]pyrimidines. tcichemicals.com
Modifications and Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is known for its high chemical stability, largely due to the strength of the C-F bond. mdpi.com It is often installed as a permanent fixture to enhance metabolic stability and modulate electronic properties. However, recent advances have demonstrated that the CF₃ group is not inert and can participate in a range of chemical transformations, providing novel pathways for molecular editing. acs.orgnih.gov
The reactivity of the CF₃ group is highly dependent on the electronic nature of the aromatic ring to which it is attached. On the electron-poor pyrimidine ring, the CF₃ group is particularly resistant to modification but can be transformed under specific conditions.
Key transformations include:
Reductive Defluorination: The stepwise replacement of fluorine atoms with hydrogen (hydrodefluorination) is a significant modification. The transformation of an Ar-CF₃ group to an Ar-CF₂H group can be achieved using organophotoredox catalysis. This conversion is valuable as the difluoromethyl (CF₂H) group can act as a lipophilic hydrogen bond donor. Further reduction to a CH₂F or even a CH₃ group is also possible.
Anionic Activation: In the presence of a strong base, particularly when an ortho-amine is present, the CF₃ group can undergo a 1,4-elimination of a fluoride (B91410) ion, leading to didefluorination.
Transformation to Other Functional Groups: Under specific conditions, the CF₃ group can be converted into other functionalities. For example, methods have been developed to transform aromatic CF₃ groups into ketones or dithioesters, providing a unique one-carbon building block strategy. acs.org
Catalytic Benzylation/Alkylation: An electrophilic phosphonium (B103445) catalyst has been shown to activate aryl CF₃ groups for Friedel-Crafts-type reactions, effectively transforming the CF₃ group into a CH₂-aryl fragment.
Table 3: Summary of Trifluoromethyl Group Modifications
| Reaction Type | Reagents/Conditions | Resulting Group |
|---|---|---|
| Hydrodefluorination | Photoredox Catalyst, H-donor | -CF₂H, -CH₂F |
| Anionic Didefluorination | Strong Base (e.g., NaHMDS) | -CF=C< |
| Ketone Synthesis | Boron Tribromide | -C(=O)-Ar |
| Thiolation/Azidation | Ytterbium Triflate, Silyl-assist | -CF₂-S-Nu, -CF₂-N₃ |
| Catalytic Benzylation | Electrophilic Phosphonium Catalyst | -CH₂-Ar |
These transformations highlight the evolving understanding of trifluoromethyl group chemistry, moving it from a static spectator group to a dynamic handle for advanced synthetic manipulations.
Other Significant Reactivity Patterns
The pyrimidine ring in this compound is highly electron-deficient due to the electronegativity of the two ring nitrogens and the potent electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group. This electronic nature dictates its reactivity towards oxidation and reduction.
Oxidation: The oxidation of the already electron-poor pyrimidine ring is chemically challenging and generally requires potent oxidizing agents. There is limited specific information on the chemical oxidation of this compound. For related heterocyclic systems, oxidation often targets substituents or leads to ring-opening under harsh conditions. Given the deactivating groups, the pyrimidine core of this molecule would be expected to be highly resistant to electrophilic attack by oxidizing agents.
Reduction: In contrast, the electron-deficient nature of the ring makes it susceptible to reduction. The most significant and well-documented reduction pathway for fluoropyrimidines is metabolic reduction in biological systems. The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) is responsible for the inactivation of fluoropyrimidine-based drugs like 5-fluorouracil (B62378) (5-FU). nih.govnih.gov This enzyme catalyzes the reduction of the 5,6-double bond of the pyrimidine ring. nih.gov Genetic variations in the DPYD gene can lead to DPD deficiency, causing reduced clearance of fluoropyrimidines and increasing the risk of severe toxicity. nih.govhee.nhs.uk
Catalytic hydrogenation is a common laboratory method for the reduction of pyrimidine rings, although specific conditions for this compound are not readily found. Typically, this would involve hydrogen gas and a metal catalyst (e.g., Pd, Pt, Rh), leading to the saturation of the pyrimidine ring. The fluorine and trifluoromethyl substituents would likely influence the reaction conditions required.
| Reaction Type | Reagent/System | Substrate Class | Outcome | Reference |
| Enzymatic Reduction | Dihydropyrimidine Dehydrogenase (DPD) | Fluoropyrimidines (e.g., 5-FU) | Reduction of 5,6-double bond | nih.govnih.gov |
Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems. However, for π-deficient heterocycles like pyrimidine, EAS reactions are significantly more difficult. The situation is exacerbated for this compound.
The pyrimidine ring itself is inherently electron-poor due to the presence of two electronegative nitrogen atoms, which deactivate the ring towards attack by electrophiles. Furthermore, the compound is substituted with three powerful electron-withdrawing groups: two fluorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 5-position. These substituents further deplete the electron density of the pyrimidine ring, rendering it extremely unreactive towards electrophilic substitution.
Studies on the nitration of pyridine (B92270), another π-deficient heterocycle, show that the reaction requires harsh conditions and that the protonated species, which predominates in the strongly acidic medium, is strongly deactivated. nih.gov Similarly, EAS at the C-5 position of the pyrimidine ring is known to be difficult unless there are multiple activating groups present on the ring. mdpi.com As this compound possesses only strongly deactivating groups, electrophilic aromatic substitution is not an observed or expected reaction pathway under conventional conditions.
Fluorinated heterocyclic compounds often exhibit unique photochemical reactivity. While specific photochemical studies on this compound are not widely reported, research on analogous compounds provides insight into potential transformations.
Studies on fluorinated pyridines have shown that they can undergo photochemical reactions in the presence of transition metal complexes. For example, irradiation of a rhodium complex in the presence of pentafluoropyridine (B1199360) can lead to an isolable η²-C,C-coordinated complex, while 2,3,5,6-tetrafluoropyridine (B1295328) yields a C-H oxidative addition product. hee.nhs.uk These reactions demonstrate that UV irradiation can activate the fluorinated heterocyclic ring towards complexation and bond cleavage. hee.nhs.uk
Furthermore, research on other pyrimidine-containing systems, such as pyrazolo[1,5-a]pyrimidines, has investigated their photophysical properties, including UV-visible absorption and fluorescence, which are prerequisites for photochemical reactivity. researchgate.net The photochemical reactions of azomethine dyes containing a pyrazolotriazole core have been shown to proceed via different pathways depending on whether they are irradiated with visible or UV light.
Given these precedents, it is plausible that this compound could undergo photo-induced transformations, potentially involving:
C-F bond activation: Excitation by UV light could lead to the homolytic or heterolytic cleavage of a C-F bond.
Photo-substitution: An excited state of the molecule might be more susceptible to nucleophilic substitution, a common reaction for electron-deficient aromatics.
Isomerization: As seen with some fluorinated nitric oxide donors, UV irradiation can induce isomerization. mdpi.com
These potential pathways remain speculative in the absence of direct experimental evidence for this compound.
Computational and Theoretical Investigations of 2,4 Difluoro 5 Trifluoromethyl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, offering a detailed view of its electronic and geometric properties. nih.gov For complex molecules like 2,4-Difluoro-5-(trifluoromethyl)pyrimidine, approximate solutions are employed to balance accuracy with computational feasibility. nih.gov
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It has proven to be a reliable tool for predicting the molecular geometry, including bond lengths and angles, of various organic compounds, including those with fluorine substitutions. researchgate.netnih.gov DFT calculations, often using hybrid functionals like B3LYP, can accurately model the optimized geometry of the ground state of this compound. researchgate.netnih.gov
The presence of highly electronegative fluorine atoms and the trifluoromethyl group significantly influences the geometry and electronic distribution of the pyrimidine (B1678525) ring. DFT studies on similar fluorinated aromatic compounds have shown that the carbon-fluorine bonds are relatively short, and their presence can alter the bond lengths and angles within the heterocyclic ring. researchgate.net For this compound, the C-F bonds are expected to be around 1.34 Å, and the C-C and C-N bond lengths within the pyrimidine ring will be influenced by the inductive effects of the fluorine and trifluoromethyl substituents.
Table 1: Predicted Optimized Geometric Parameters for this compound based on DFT Calculations (Note: The following data is illustrative and based on typical values from DFT calculations on similar fluorinated pyrimidine structures.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-F | 1.342 | N1-C2-N3 | 125.8 |
| C4-F | 1.345 | C2-N3-C4 | 115.2 |
| C5-CF3 | 1.490 | N3-C4-C5 | 120.5 |
| N1-C2 | 1.330 | C4-C5-C6 | 118.0 |
| C2-N3 | 1.325 | C5-C6-N1 | 119.5 |
| N3-C4 | 1.335 | C6-N1-C2 | 121.0 |
| C4-C5 | 1.420 | F-C2-N1 | 116.5 |
| C5-C6 | 1.390 | F-C4-N3 | 117.0 |
| C6-N1 | 1.340 | C4-C5-CF3 | 121.0 |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) theory and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. emerginginvestigators.org While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where DFT may not be as reliable. For this compound, ab initio calculations would offer a more precise determination of its electronic energy and a deeper understanding of electron correlation effects, which are significant due to the presence of multiple electronegative atoms.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is key to its reactivity. Various descriptors derived from computational studies help in quantifying and visualizing the reactive behavior of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netnanobioletters.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netnanobioletters.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net
For this compound, the HOMO is expected to be localized on the pyrimidine ring, while the LUMO will likely be distributed over the entire molecule, with significant contributions from the electronegative fluorine and trifluoromethyl groups. researchgate.netresearchgate.net DFT calculations on similar fluorinated compounds have shown that fluorine substitution tends to lower both the HOMO and LUMO energy levels, and the HOMO-LUMO gap can provide insights into the charge transfer possibilities within the molecule. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are representative and derived from studies on analogous fluorinated heterocyclic compounds.)
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 5.7 |
Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.net It examines the delocalization of electron density between filled and empty orbitals, which is a key factor in understanding intramolecular charge transfer and hyperconjugative interactions. researchgate.net NBO analysis can quantify the stabilization energies associated with these interactions, offering insights into the molecule's stability. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. researchgate.net Red areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. nih.govresearchgate.net
For this compound, the MEP map would show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The regions around the fluorine atoms would also exhibit negative potential. Conversely, the hydrogen atom on the ring and the carbon atoms attached to the electronegative substituents would show positive potential, making them susceptible to nucleophilic attack. The trifluoromethyl group would create a significant region of positive potential.
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms through computational chemistry provides profound insights into the reactivity of molecules like this compound. The two fluorine atoms attached to the pyrimidine ring at positions 2 and 4 are expected to be susceptible to nucleophilic aromatic substitution (SNAr), a common reaction pathway for electron-deficient aromatic systems.
Computational studies, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. For this compound, these methods can predict the regioselectivity of nucleophilic attack and the mechanism of C-F bond cleavage.
The standard mechanism for SNAr reactions involves a two-step addition-elimination process via a high-energy intermediate known as a Meisenheimer complex. researchgate.netnih.govnih.gov However, recent computational and experimental work has also identified concerted SNAr (cSNAr) pathways where bond formation and cleavage occur in a single step, bypassing a discrete intermediate. nih.govresearchgate.net
DFT calculations can model these pathways for the reaction of this compound with various nucleophiles. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For instance, a theoretical study on the nucleophilic substitution of other fluorinated aromatic compounds showed that the reaction could proceed via a Meisenheimer-like transition state without the formation of a stable intermediate. nih.gov Computational models have also been successfully used to predict the site of nucleophilic attack in aromatic perfluorocarbons by comparing the relative stabilities of the possible Meisenheimer complex intermediates. researchgate.net The electron-withdrawing nature of the trifluoromethyl group at the 5-position, in conjunction with the two fluorine atoms, significantly influences the electron distribution of the pyrimidine ring, a factor that DFT calculations can quantify to predict reactivity.
A critical aspect of mechanistic studies is the characterization of transition states (TS) and the calculation of their associated activation energies (ΔG‡). The activation energy determines the reaction rate, and its calculation is a standard feature of computational reaction modeling. nih.gov For a molecule like this compound, DFT calculations would be employed to locate the transition state structures for nucleophilic attack at both the C2 and C4 positions.
These calculations would involve frequency analysis to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the vibrational mode of the bond being formed or broken. The calculated activation barriers would indicate which position (C2 or C4) is kinetically favored for substitution. For example, computational studies on the deoxyfluorination of phenols revealed activation barriers in good agreement with experimental values. nih.gov Similarly, DFT studies on C-F bond activation by metalylenes have elucidated the role of electronic and steric factors in determining the reaction barrier. nih.gov Such analyses for this compound would provide invaluable predictive data for its synthetic transformations.
Table 1: Representative Calculated Activation Energies for Nucleophilic Aromatic Substitution on Related Fluorinated Compounds
| Reactant | Nucleophile | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |
| 4-Nitrophenol | F⁻ | DFT | 20.8 | nih.gov |
| Phenol | F⁻ | DFT | 25.0 | nih.gov |
| Bromobenzene | NaH (solvated) | DFT | 20.9 | nih.gov |
| Pentafluoropyridine (B1199360) | Silylene | M062X/def2-QZVP | Varies with substituent | nih.gov |
This table presents data for analogous systems to illustrate the type of information generated from computational studies, as specific data for this compound is not available.
Molecular Modeling and Dynamics
Molecular modeling techniques are used to explore the structural and dynamic properties of molecules, which are key to understanding their physical properties and interactions with other systems.
While the pyrimidine ring itself is largely planar, the trifluoromethyl group can rotate. Conformational analysis of this compound would involve calculating the rotational energy barrier of the C-CF₃ bond. This is typically performed using quantum mechanical methods like DFT. By systematically rotating the trifluoromethyl group and calculating the energy at each step, a potential energy profile can be generated, revealing the minimum-energy (most stable) conformation and the energy barriers between different staggered and eclipsed conformations.
Studies on other substituted cyclic systems have shown how substituents influence the conformational landscape. mdpi.comnih.gov For instance, a relaxed potential energy simulation was used to assess how energy changes with the rotation around a specific bond in a bioactive pyrazolo[3,4-d]pyrimidine, identifying the most stable conformation. mdpi.com While the conformational flexibility of this compound is limited, understanding the preferred orientation of the CF₃ group is important as it can affect crystal packing and interactions with macromolecular targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. If this compound were to be investigated as a potential enzyme inhibitor, docking studies would be a critical first step.
The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically reported as a binding energy in kcal/mol. nih.gov For example, docking studies of various pyrimidine derivatives with human cyclin-dependent kinase 2 have been used to rationalize their activity and identify key binding interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com Similarly, new fluorinated pyrazolo[1,5-a]pyrimidines were docked into an enzyme active site to understand their potential as anticancer agents. ekb.eg Docking simulations could reveal potential hydrogen bonds between the pyrimidine nitrogens and receptor residues, as well as hydrophobic or electrostatic interactions involving the fluorine and trifluoromethyl substituents.
Table 2: Illustrative Molecular Docking Results for Related Pyrimidine Derivatives
| Compound Class | Target Protein | Key Finding/Binding Energy | Reference |
| Pyrimidine derivatives | Cyclin-dependent kinase 2 (1HCK) | Binding energies from -7.4 to -7.9 kcal/mol | mdpi.com |
| Enastron analogues | Eg5 Kinesin | Stable receptor-ligand pairing observed in MD | researchgate.netwikipedia.org |
| Fluorinated pyrazolo[1,5-a]pyrimidines | 1Y8Y enzyme | Good hydrogen bond interactions observed | ekb.eg |
This table showcases findings for related pyrimidine compounds to demonstrate the application of molecular docking, as specific studies on this compound are not available.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.
If a series of derivatives based on the this compound scaffold were synthesized and tested for a specific biological activity, a QSAR model could be developed. The process involves calculating a set of numerical descriptors for each molecule that encode its structural, physicochemical, or electronic properties (e.g., LogP, molecular weight, dipole moment, HOMO/LUMO energies). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed activity. nih.gov
For example, QSAR studies on other pyrimidine derivatives have successfully created models to predict their anticancer activity as VEGFR-2 inhibitors. nih.gov These studies identify which molecular properties are most influential on activity. A QSAR study on a series of compounds containing the 4-(trifluoromethyl)pyrimidine (B162611) moiety also successfully developed a model for their inhibitory activity. nih.gov Such a study on derivatives of this compound could reveal the importance of the fluorine and trifluoromethyl groups for a given biological effect and guide further synthetic efforts.
Ligand-Based and Structure-Based Design Principles
The scaffold of this compound is a key building block in medicinal chemistry, where its structural and electronic properties are exploited in the design of targeted inhibitors. Both ligand-based and structure-based design strategies are employed to develop novel therapeutic agents from this and related pyrimidine cores.
Ligand-Based Design: This approach focuses on the ligand itself, using a set of known active molecules to infer the necessary structural features for biological activity, especially when the three-dimensional structure of the target protein is unknown. nih.gov For pyrimidine derivatives, this involves creating pharmacophore models that define the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups required for binding. nih.gov The trifluoromethyl group on the pyrimidine ring is a crucial feature in this context; it is a strong electron-withdrawing group and can participate in hydrophobic interactions or serve as a hydrogen bond acceptor, significantly influencing how the molecule interacts with biological targets. nih.gov In the design of new potential drugs, the this compound moiety can be used as a core fragment, with various functional groups added to match a developed pharmacophore model. nih.gov
Structure-Based Design: When the 3D structure of a biological target, such as an enzyme or receptor, is available, structure-based design allows for the rational design of inhibitors that fit precisely into the target's binding site. The pyrimidine ring serves as a common scaffold that can mimic the purine (B94841) bases of ATP, making it a suitable starting point for designing kinase inhibitors. nih.govnih.gov
In this context, the fluorine atoms at the C2 and C4 positions of this compound are of particular interest. They are highly electronegative and can form specific hydrogen bonds or other non-covalent interactions with amino acid residues in a protein's active site, thereby increasing binding affinity and selectivity. acs.org For example, in the design of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), the pyrimidine core can establish key hydrogen bonds with the protein's hinge region. nih.gov Computational docking simulations can predict how the molecule or its derivatives will orient within the active site, guiding the synthesis of more potent and selective compounds. nih.gov Studies on related fluorinated triazolopyrimidine inhibitors have shown that the strategic placement of fluorine atoms can dramatically alter species selectivity by influencing interactions within the binding pocket. acs.org
Prediction of Chemical Reactivity and Selectivity
Quantum chemical calculations are instrumental in predicting the chemical reactivity and selectivity of this compound. nih.gov Methods like Density Functional Theory (DFT) are used to model the electronic structure of the molecule, providing insights into its stability, reactivity hotspots, and potential reaction pathways. nih.govsigmaaldrich.com
The distribution of electrons within the molecule is heavily influenced by its substituents. The pyrimidine ring itself is an electron-deficient system, and this effect is greatly amplified by the three highly electronegative fluorine atoms of the trifluoromethyl group and the two fluorine atoms attached directly to the ring. This electron deficiency makes the pyrimidine ring susceptible to nucleophilic attack.
Key parameters derived from quantum chemical calculations help to quantify the molecule's reactivity:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the LUMO indicates the ability of a molecule to accept electrons, while the HOMO energy relates to its ability to donate electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. curtin.edu.auresearchgate.net
Molecular Electrostatic Potential (MESP): An MESP map visualizes the electrostatic potential on the surface of the molecule. nih.govresearchgate.net For this compound, MESP analysis would reveal electron-poor regions (positive potential), primarily around the carbon atoms bonded to fluorine, indicating sites prone to nucleophilic attack. The nitrogen atoms of the pyrimidine ring, conversely, would show regions of negative potential, identifying them as sites for electrophilic attack or hydrogen bonding.
Collision Cross Section (CCS): While not a direct measure of chemical reactivity, predicted CCS values provide information about the molecule's size and shape in the gas phase. This data is useful in analytical techniques like ion mobility-mass spectrometry for identifying the compound. uni.lu
| Parameter | Adduct | Predicted Value | Significance |
|---|---|---|---|
| Collision Cross Section (CCS) | [M+H]⁺ | 128.1 Ų | Provides information on the molecule's 3D shape and size in the gas phase, aiding in its analytical identification. uni.lu |
| [M+Na]⁺ | 139.8 Ų | ||
| [M-H]⁻ | 123.4 Ų | ||
| [M+NH₄]⁺ | 145.6 Ų | ||
| [M]⁺ | 121.6 Ų |
| Computational Method | Predicted Property | Interpretation for Reactivity and Selectivity |
|---|---|---|
| Density Functional Theory (DFT) | Molecular Orbital Energies (HOMO/LUMO) | The HOMO-LUMO energy gap indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests it is more reactive. curtin.edu.au |
| DFT / Hartree-Fock | Molecular Electrostatic Potential (MESP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. nih.govresearchgate.net |
| Ab initio calculations | Reaction Energy Profiles | Calculates the activation energies for different potential reaction pathways, allowing for the prediction of the most likely and selective chemical transformations. nih.gov |
These computational approaches are fundamental in guiding the synthetic use of this compound. For instance, by identifying the most electrophilic sites on the pyrimidine ring, chemists can selectively target these positions for nucleophilic substitution reactions, a common strategy for building more complex molecules from this starting material. nih.gov
Applications and Emerging Roles in Specialized Chemical Fields Excluding Clinical Human Trials
As Intermediates and Building Blocks in Complex Organic Synthesis
The reactivity of the fluorine atoms at the C2 and C4 positions of the pyrimidine (B1678525) ring allows for sequential and regioselective nucleophilic substitution, making 2,4-Difluoro-5-(trifluoromethyl)pyrimidine a valuable precursor in organic synthesis. rsc.orgsrdorganics.comresearchgate.net This reactivity is harnessed to construct a variety of advanced molecular architectures.
Precursors for Advanced Heterocyclic Scaffolds and Architectures
The development of novel bioactive compounds often relies on the synthesis of complex heterocyclic systems. This compound serves as a key starting material for creating fused ring systems and other intricate scaffolds.
Researchers have utilized trifluoromethyl-substituted pyrimidines to synthesize a range of fused heterocyclic compounds. For instance, derivatives of this compound are precursors to pyrazolo[1,5-c]pyrimidines. researchgate.net The reaction of related trifluoromethyl-containing pyrimidine precursors with polynucleophiles like aminoguanidine (B1677879) leads to the regioselective formation of these bicyclic systems. researchgate.net
Another significant application is in the synthesis of thiazolo[4,5-d]pyrimidines, which are considered 7-thia analogs of purines. mdpi.com The synthesis involves creating novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. mdpi.com The combination of the trifluoromethyl group with the thiazolo[4,5-d]pyrimidine (B1250722) structure is explored for creating compounds with unique chemical properties. mdpi.com These examples demonstrate the utility of the title compound in generating molecular diversity and accessing novel chemical space.
Synthesis of Specialized Reagents and Ligands
Beyond serving as a scaffold, this compound and its analogs are used to create specialized reagents and ligands for various chemical applications. The introduction of the trifluoromethyl-pyrimidine moiety can significantly alter the electronic properties, stability, and reactivity of a molecule. nih.govsemanticscholar.org Fluorinated building blocks, including functionalized pyrimidines, are instrumental in developing fluoroalkyl amino reagents (FARs), which are powerful tools for introducing fluorinated groups onto other (hetero)aromatic compounds. nih.gov Furthermore, trifluoromethoxylated pyrimidines are recognized as valuable building blocks for creating new ligands for coordination chemistry and functional materials. rsc.orgresearchgate.net
Role in Agrochemical Research and Development
The inclusion of fluorine atoms and trifluoromethyl groups in organic molecules is a well-established strategy in agrochemical design to enhance biological efficacy. nih.govsemanticscholar.org this compound is a key intermediate in the synthesis of active ingredients for crop protection products. chemimpex.comresearchoutreach.org
Precursors for Herbicidal Agents (e.g., Protoporphyrinogen (B1215707) Oxidase Inhibitors)
A significant application of trifluoromethyl-pyrimidine derivatives is in the development of herbicides that target the enzyme protoporphyrinogen oxidase (PPO). nih.govawsjournal.orgscielo.br PPO inhibitors are a critical class of herbicides that induce rapid weed death by causing the accumulation of a photodynamic metabolic intermediate. awsjournal.orgscielo.br
Research has led to the discovery of potent PPO inhibitors derived from pyrimidine-2,4-dione structures. For example, a novel series of N-phenylaminomethylthioacetylpyrimidine-2,4-diones were identified as promising PPO inhibitors. nih.govresearchgate.net One notable compound from this series, ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate, demonstrated excellent weed control in post-emergence applications. nih.govresearchgate.net Similarly, structure-guided optimization has led to the development of highly potent PPO inhibitors based on a thieno[2,3-d]pyrimidine-2,4-dione scaffold, which show a wide spectrum of weed control. nih.gov
| Scaffold Class | Target Enzyme | Example Compound Structure | Reference |
|---|---|---|---|
| N-phenylaminomethylthioacetylpyrimidine-2,4-diones | Protoporphyrinogen Oxidase (PPO) | Ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate | nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidine-2,4-diones | Protoporphyrinogen Oxidase (PPO) | 1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] chemimpex.commdpi.comoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | nih.gov |
Building Blocks for Fungicides
The trifluoromethyl-pyrimidine core is also a key structural motif in the design of novel fungicides. chemimpex.com The development of resistance to existing fungicides necessitates the exploration of new chemical classes of antifungal agents.
Scientists have synthesized series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds that exhibit excellent fungicidal activity against pathogens like Botrytis cinerea. mdpi.com In another study, novel trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and showed good in vitro antifungal activities against a range of plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Furthermore, the fusion of the pyrimidine ring with other heterocyclic systems, such as in 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, has yielded compounds with significant antifungal properties, particularly against various strains of Botrytis cinerea. frontiersin.org
| Compound Class | Target Pathogens | Key Structural Feature | Reference |
|---|---|---|---|
| 4-phenyl-6-trifluoromethyl-2-amino-pyrimidines | Botrytis cinerea | 2-amino-pyrimidine core with phenyl and trifluoromethyl substituents | mdpi.com |
| Trifluoromethyl pyrimidine derivatives | Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Sclerotinia sclerotiorum | Amide moiety linked to the trifluoromethyl pyrimidine backbone | nih.gov |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae Cav | Fused triazolopyrimidine scaffold with a thioether moiety | frontiersin.org |
Materials Science Applications
The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and hydrophobicity, make fluorinated compounds attractive for materials science. mdpi.com While research into this compound itself is specific, the applications of closely related analogs provide strong indicators of its potential in this field.
For instance, the related compound 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (B52786) is used in formulating specialty polymers and coatings that offer improved durability and resistance to chemicals. chemimpex.com Perfluorinated heteroaromatics like perfluoropyridine are employed as building blocks for complex fluoropolymers and fluorinated network materials. mdpi.com These materials are developed for high-performance applications, including proton exchange membranes and advanced polymers with high thermal stability. mdpi.com The ability of trifluoromethoxylated pyrimidines to act as building blocks for functional materials further underscores the potential of this compound in the design and synthesis of novel polymers and materials with desirable properties. rsc.orgresearchgate.net
Optoelectronic and Photoluminescent Materials
The development of novel fluorophores for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and chemical sensors, is a significant area of materials science research. Pyrimidine derivatives are explored as core structures for these materials due to their electronic properties and stability. nih.gov The incorporation of fluorine and trifluoromethyl groups into π-conjugated organic molecules can profoundly influence their photophysical properties. mdpi.com These electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn affects the absorption and emission wavelengths, quantum yields, and stability of the material.
Research into related compounds, such as 2-(2′-hydroxyphenyl)pyrimidines, has shown that the pyrimidine ring plays a crucial role in photophysical phenomena like excited-state intramolecular proton transfer (ESIPT). nih.gov This process can lead to fluorescence switching, a desirable trait for sensors. Protonation of the pyrimidine nitrogen atoms can inhibit the ESIPT process, resulting in a reversible "turn-on" of fluorescence, which has been demonstrated for applications in solid-state acid-vapor sensing and anti-counterfeiting technologies. nih.gov While direct studies on the photoluminescence of this compound are not extensively detailed, its highly electron-deficient nature suggests its potential as a component in designing new push-pull fluorophores and functional π-conjugated materials. nih.gov
Table 1: Examples of Photophysical Properties in Pyrimidine-Based Fluorophores
| Compound Class | Key Structural Feature | Observed Photophysical Property | Potential Application |
| 4-(Aryl)-benzo beilstein-journals.orgiu.eduimidazo[1,2-a]pyrimidine-3-carbonitriles | Fused benzimidazole-pyrimidine core | Positive emission solvatochromism, Aggregation-Induced Emission (AIE), and mechanochromism. nih.gov | OLEDs, functional dyes, sensors |
| 2-(2′-Hydroxyphenyl)pyrimidines | Hydroxyphenyl group at C2 | Fluorescence "off" state due to ESIPT; fluorescence "on" upon protonation. nih.gov | Acid-base vapor sensors, security inks |
Liquid Crystal Technologies
Fluorinated compounds are integral to modern liquid crystal (LC) technology, which is the foundation of liquid crystal displays (LCDs). biointerfaceresearch.com The introduction of fluorine atoms into mesogenic (liquid-crystal-forming) molecules is a key strategy for tuning their physical properties, such as dielectric anisotropy, viscosity, and clearing points. beilstein-journals.orgbiointerfaceresearch.com Specifically, 2,3-difluoroaryl motifs are a successful class of materials for creating negative dielectric anisotropic liquid crystals. beilstein-journals.org
The pyrimidine ring, being a rigid and polarizable core, is a known component in the design of liquid crystalline materials. For instance, chiral liquid crystals based on a 5-phenyl-pyrimidine benzoate (B1203000) core have been synthesized and investigated for their de Vries properties, which are desirable for defect-free, fast-switching ferroelectric LCDs. aps.org The combination of a pyrimidine scaffold with fluorine and trifluoromethyl substituents, as seen in this compound, presents a compelling structural motif for new LC materials. The strong dipole moments associated with the C-F and C-CF3 bonds can significantly influence the bulk dielectric properties of the material. Four-ring fluorinated liquid crystals containing a trifluoromethyl group have been synthesized and shown to exhibit a nematic phase over a wide temperature range. figshare.com Although not specifically documented for this compound itself, its structure is highly relevant to the design of advanced liquid crystals with tailored properties for display applications.
Functionalization for Enhanced Analytical Performance
Derivatization for Chromatographic Detection (e.g., HPLC-FLD, HPLC-MS)
In analytical chemistry, high-performance liquid chromatography (HPLC) is a cornerstone technique. However, many analytes lack a suitable chromophore or fluorophore for sensitive UV or fluorescence detection (FLD), or they may exhibit poor chromatographic behavior. iu.edupjoes.com Chemical derivatization is a strategy used to overcome these limitations by covalently attaching a labeling reagent to the analyte, thereby enhancing its detectability and/or improving its separation characteristics. iu.edunih.gov
Fluorinated reagents are particularly useful in this context. For detection by HPLC-FLD, a derivatizing agent must be fluorescent. For mass spectrometry (MS) detection, the agent should impart a high mass and a predictable fragmentation pattern to the analyte. The high reactivity of the two fluorine atoms in this compound, positioned on an electron-deficient pyrimidine ring, makes it a potential candidate as a derivatization reagent for nucleophilic analytes such as primary and secondary amines. The reaction would proceed via nucleophilic aromatic substitution.
While this specific pyrimidine is not a commonly cited derivatization agent, related fluorinated compounds are well-established for this purpose. For example, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene is used for the derivatization of amino acids prior to HPLC analysis. researchgate.net Similarly, reagents like 4-bromomethyl-7-methoxycoumarin (B43491) are used to derivatize compounds like 5-fluorouracil (B62378) for sensitive HPLC-MS/MS analysis. nih.gov The trifluoromethyl group in this compound would serve as an excellent mass tag for MS detection due to the unique mass defect of fluorine, aiding in the selective detection of the derivatized analyte in complex biological matrices.
Table 2: Selected Derivatization Reagents for HPLC Analysis
| Derivatizing Reagent | Target Analyte(s) | Detection Method | Reference |
| O-Phthaldialdehyde (OPA) | Primary amines | HPLC-FLD | nih.gov |
| Dansyl chloride | Primary & secondary amines, phenols | HPLC-FLD / UV | nih.gov |
| 9-fluorenylmethyl chloroformate (FMOC) | Primary & secondary amines | HPLC-FLD | nih.gov |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Amino acids | HPLC-UV | researchgate.net |
| AccQ-Fluor (AQC) | Primary & secondary amines | HPLC-FLD | pjoes.com |
Energetic Materials Research (e.g., trifluoromethyl-substituted triazolo[1,5-a]pyrimidine derivatives)
The pyrimidine ring serves as a versatile precursor for the synthesis of fused heterocyclic systems with energetic properties. Specifically, this compound can be used as a starting material to construct more complex energetic molecules. Research has demonstrated the synthesis of trifluoromethyl-substituted 2-nitro- beilstein-journals.orgresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine derivatives. researchgate.net These compounds are created from a substituted pyrimidine precursor and are noted for their high densities, good thermal stabilities, and impressive detonation performance, making them promising candidates for further development. researchgate.net The synthesis pathway leverages the reactivity of the pyrimidine core to build the fused triazole ring, which is a common explosophore. The combination of the nitrogen-rich triazolopyrimidine system with the density-enhancing trifluoromethyl group leads to materials with favorable energetic properties.
Table 3: Comparison of Properties for Selected Energetic Materials
| Compound | Density (g·cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (m·s⁻¹) | Reference(s) |
| 2-Nitro-5,7-bis(trifluoromethyl)- beilstein-journals.orgresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine | 1.85 | 266 | N/A | researchgate.net |
| 5-Methyl-2-nitro-7-(trifluoromethyl)- beilstein-journals.orgresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine | 1.69 | 232 | N/A | researchgate.net |
| 6-(Fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine (FMTNT) | 1.91 | 157.5 | 8624.8 | rsc.org |
| Trinitrotoluene (TNT) | 1.65 | 295 | 6900 | rsc.org |
Scaffolds for Molecular Probes and Investigative Tools
In chemical biology and medicinal chemistry, a "scaffold" refers to a core molecular framework upon which various functional groups can be appended to create a library of compounds with diverse functions. nih.gov Pyrimidine and its fused derivatives are considered "privileged scaffolds" because they are core structures in numerous biologically active compounds and can be readily modified. nih.gov
This compound is an excellent example of a versatile scaffold for constructing molecular probes and other investigative chemical tools. Its key feature is the differential reactivity of the two fluorine atoms at the C2 and C4 positions. This allows for selective and sequential substitution reactions with a variety of nucleophiles (e.g., amines, thiols, alcohols). This step-wise functionalization enables the precise and controlled assembly of complex molecules. For example, one position could be functionalized with a targeting moiety (like a peptide or small molecule ligand), while the other is used to attach a reporter group (like a fluorophore or a radioisotope chelator).
This strategy is analogous to the use of clickable C-glycosyl scaffolds, which are designed with multiple, selectively addressable functional groups (like azides or alkynes) to build complex bimodal imaging probes for techniques like PET and fluorescence imaging. nih.gov The ability to construct diverse structures from a single, highly functionalized core like this compound is invaluable for developing tools to probe biological systems, screen for protein binding, and identify new therapeutic leads. The synthesis of novel trisubstituted olefin-type molecules containing N-heterocycles for use as chemical sensors further illustrates the principle of using a core structure to create specialized probes. mdpi.com
Future Research Directions and Challenges
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The reactivity of 2,4-difluoro-5-(trifluoromethyl)pyrimidine is dominated by the nucleophilic aromatic substitution (SNAr) of its two fluorine atoms. While this has been effectively exploited to create libraries of derivatives, tandfonline.com a vast landscape of its chemical behavior remains uncharted. Future investigations should aim to uncover novel reactivity patterns. This could involve exploring reactions that are less common for this scaffold, such as transition-metal-catalyzed cross-coupling reactions at the C-F bonds or direct C-H functionalization at the 6-position of the pyrimidine (B1678525) ring. Understanding how the interplay between the two fluorine atoms and the potent electron-withdrawing trifluoromethyl group influences these transformations is a key challenge. nih.gov Unlocking new reaction pathways will significantly broaden the diversity of accessible molecular architectures derived from this starting material.
Advancements in Site-Selective and Stereoselective Functionalization
The presence of two chemically distinct fluorine atoms at the C2 and C4 positions presents a significant challenge and opportunity for site-selective functionalization. The differential reactivity of these positions allows for sequential substitution, but achieving high selectivity for the less reactive site can be difficult. A major area for future research is the development of catalytic systems or precisely controlled reaction conditions that enable predictable and high-yielding monosubstitution at either the C2 or C4 position.
Furthermore, as derivatives of this compound are explored for complex biological targets, the introduction of chirality becomes increasingly important. Advancements in stereoselective fluorination and trifluoromethylation are active areas of research. acs.org Future work should focus on developing methods for the stereoselective functionalization of this pyrimidine core, creating enantiomerically pure compounds that can interact with biological systems with greater specificity.
Implementation of Sustainable and Scalable Production Methods
The principles of green chemistry are becoming increasingly integral to chemical manufacturing. Many current laboratory-scale syntheses of fluorinated heterocycles, including derivatives of this compound, employ harsh reagents, high temperatures, or chlorinated solvents that are not environmentally benign. nih.gov A significant future challenge is the development of sustainable and scalable production methods. This involves replacing hazardous reagents with greener alternatives, minimizing energy consumption by utilizing lower reaction temperatures, and employing catalytic methods to reduce waste. The development of flow chemistry processes for the synthesis of this compound and its derivatives could offer enhanced safety, efficiency, and scalability, making its production more aligned with modern industrial standards.
Integration of Advanced Computational Design for Rational Synthesis and Application Development
Computational chemistry offers powerful tools to accelerate the research and development process. For this compound, integrating advanced computational modeling can address several key challenges. nih.gov Molecular docking simulations can predict how novel derivatives might bind to biological targets like enzymes or receptors, guiding the rational design of more potent and selective bioactive compounds. tandfonline.comnih.gov
Furthermore, quantum chemical calculations can predict the reactivity and site-selectivity of the pyrimidine ring, helping chemists to design more effective synthetic routes and avoid unproductive pathways. This in silico approach can reduce the number of experiments required, saving time and resources. As computational methods become more sophisticated, they will play an increasingly vital role in designing novel derivatives and predicting their physicochemical and biological properties before they are ever synthesized in the lab. researchgate.net
Expansion into New Interdisciplinary Research Areas
The application of this compound derivatives has predominantly been focused on agrochemicals (as fungicides) and medicinal chemistry (as anticancer agents). nih.govfrontiersin.orgnih.gov A significant opportunity for future growth lies in expanding the use of this versatile scaffold into new interdisciplinary fields. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents could be valuable in materials science, for example, in the development of novel organic light-emitting diodes (OLEDs) or as components in advanced polymers. Further exploration in medicinal chemistry could target other disease areas beyond cancer, such as infectious diseases or inflammatory conditions, where pyrimidine derivatives have shown promise. frontiersin.orgfrontiersin.org Collaborations between synthetic chemists and experts in these diverse fields will be essential to unlock the full potential of this fluorinated building block.
Data Tables
Table 1: Summary of
| Section | Research Direction/Challenge | Key Objectives |
|---|---|---|
| 7.1 | Novel Synthetic Methodologies | Develop shorter, higher-yielding, and more convergent synthetic routes. |
| 7.2 | Exploration of Reactivity | Discover new chemical reactions beyond standard nucleophilic substitution. |
| 7.3 | Selective Functionalization | Achieve high site-selectivity for C-F bond substitution and develop stereoselective methods. |
| 7.4 | Sustainable & Scalable Production | Implement green chemistry principles and flow chemistry for industrial-scale synthesis. |
| 7.5 | Computational Design | Utilize in silico modeling to guide rational drug design and predict reaction outcomes. |
| 7.6 | Interdisciplinary Expansion | Explore applications in materials science, advanced polymers, and new therapeutic areas. |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-FU (5-Fluorouracil) |
| Afatinib |
| Ametoctradin |
| Azoxystrobin |
| Boscalid |
| Chlorantraniliprole |
| Cyclopropenyl |
| Doxorubicin |
| Fentanyl |
| Fluazifop |
| Fluopicolide |
| Fluoxastrobin |
| Flupyrsulfuron-methyl-sodium |
| Flutolanil |
| Gefitinib |
| Osimertinib |
| Penthiopyrad |
| Pyrimethamine sulfonate |
| Pyrimfen |
| Pyroxsulam |
| Sulfluramid |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Difluoro-5-(trifluoromethyl)pyrimidine, and how can reaction progress be monitored?
- Methodology : A two-step synthesis is commonly employed. For example, starting with halogenated pyrimidine intermediates, such as 4-chloro-5-methyl-6-(trifluoromethyl)pyrimidine (m/z 197 [M+H]⁺), followed by fluorination. Reaction progress is monitored via LCMS (e.g., m/z 179 [M+H]⁺) and HPLC (retention time: 0.46 minutes under SQD-FA05 conditions). Adjustments in solvent polarity or temperature may optimize fluorination efficiency .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Use orthogonal analytical techniques:
- HPLC : Compare retention times under standardized conditions (e.g., 0.46 minutes for the target compound vs. 0.95 minutes for intermediates) .
- LCMS : Confirm molecular ion peaks (m/z 179 [M+H]⁺) and isotopic patterns for fluorine/chlorine content .
- Storage : Short-term storage at -4°C and long-term at -20°C to prevent degradation .
Advanced Research Questions
Q. How should researchers address contradictory analytical data (e.g., inconsistent HPLC retention times) during synthesis?
- Methodology :
- Condition-Specific Calibration : Retention times vary with HPLC conditions (e.g., SQD-FA05 vs. SMD-TFA05). Systematically document mobile phase composition, column type, and temperature .
- Mass Spectrometry Cross-Validation : Use high-resolution MS to distinguish between co-eluting isomers or impurities. For example, 2,4-difluoro vs. 4,5-dichloro analogs may share similar retention times but differ in m/z .
Q. What strategies optimize regioselectivity in fluorination reactions involving trifluoromethylpyrimidines?
- Methodology :
- Fluorous Tagging : Attach perfluorinated tags to intermediates to enhance solubility in fluorophilic media, improving reaction control (e.g., fluorous synthesis of disubstituted pyrimidines via thioether oxidation) .
- Catalytic Systems : Explore Pd/ligand complexes for selective C-F bond formation, particularly in sterically hindered positions .
Q. How can X-ray crystallography aid in resolving structural ambiguities of fluorinated pyrimidine derivatives?
- Methodology :
- Single-Crystal Analysis : As demonstrated for related compounds (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine), crystallize the target compound and refine data-to-parameter ratios (e.g., 12.6) to confirm bond angles/fluorine placement .
- Comparative Studies : Contrast with analogs like ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate to identify electronic effects of fluorine substitution .
Q. What approaches are used to study the biological activity of this compound, such as enzyme inhibition?
- Methodology :
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, pyrimidine derivatives with trifluoromethyl groups show enhanced binding affinity due to hydrophobic interactions .
- Metabolite Profiling : Monitor stability in biological matrices via LCMS/MS, noting potential hydrolytic degradation at the pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
